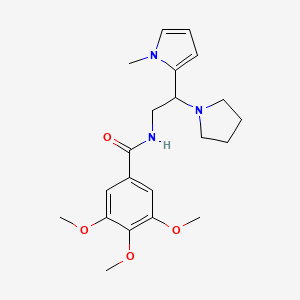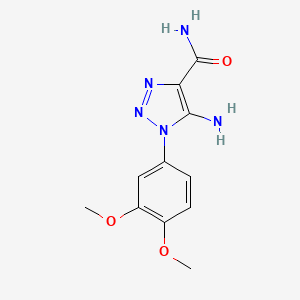
5-amino-1-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-amino-1-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide” belongs to the class of organic compounds known as triazoles, which are characterized by a five-membered ring structure composed of three nitrogen atoms and two carbon atoms . The presence of the amino group (-NH2) and carboxamide group (-CONH2) suggests that this compound could exhibit properties typical of amines and amides, such as the ability to participate in hydrogen bonding and potentially act as a weak base .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, along with the attached dimethoxyphenyl and carboxamide groups . The electron-donating methoxy groups could potentially influence the electronic properties of the phenyl ring .Chemical Reactions Analysis
Triazoles are known to participate in a variety of chemical reactions, often serving as ligands in coordination chemistry or as scaffolds in medicinal chemistry . The specific reactivity of this compound would likely depend on the nature of the substituents and the reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups (amino and carboxamide) could enhance its solubility in polar solvents .科学的研究の応用
Ruthenium-Catalyzed Synthesis for Triazole-Based Scaffolds
A study by Ferrini et al. (2015) developed a ruthenium-catalyzed cycloaddition protocol to synthesize a protected version of 5-amino-1,2,3-triazole-4-carboxylic acid, which is pivotal for preparing collections of peptidomimetics and biologically active compounds based on the triazole scaffold. This approach is designed to overcome the limitations imposed by the Dimroth rearrangement, ensuring complete regiocontrol in the cycloaddition process. The synthesized amino acids were utilized to create triazole-containing dipeptides and HSP90 inhibitors, demonstrating the compound's versatility in generating biologically relevant molecules (Ferrini, Chandanshive, Lena, Comes Franchini, Giannini, Tafi, & Taddei, 2015).
Intramolecular Cyclization to Diazepines
Kemskiy et al. (2018) explored the chemical reactivity of 5-amino-N-(2,2-dimethoxyethyl)-1Н-1,2,3-triazole-4-carboxamides, subjecting them to intramolecular cyclization in formic acid to yield 5-hydroxy[1,2,3]triazolo[4,5-е][1,4]diazepines. These compounds were further modified to produce 5-thio-functionalized derivatives, indicating a pathway for diversifying the structural and functional attributes of triazole-based compounds (Kemskiy, Syrota, Bol’but, Dorokhov, & Vovk, 2018).
Polyazaheterocyclic Compounds and Dimroth Rearrangements
Research by Sutherland and Tennant (1971) delved into the chemistry of polyazaheterocyclic compounds, specifically focusing on the Dimroth rearrangements of 4-substituted 5-amino-1-phenyl-1,2,3-triazoles. This study highlighted the compound's structural transformations and their implications for synthesizing v-triazolo[4,5-d]pyrimidines, expanding the understanding of its chemical behavior and potential applications in creating novel compounds (Sutherland & Tennant, 1971).
作用機序
Target of Action
Similar compounds such as pyrazolo derivatives have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
For instance, pyrazolo derivatives have been reported to inhibit CDK2, thereby affecting cell cycle progression .
Biochemical Pathways
Given the potential inhibition of cdk2, it could be inferred that the compound may affect cell cycle-related pathways .
Result of Action
Based on the potential inhibition of cdk2, it could be inferred that the compound may affect cell cycle progression, potentially leading to the inhibition of cell proliferation .
Safety and Hazards
将来の方向性
Given the wide range of biological activities exhibited by triazole derivatives, this compound could be a potential candidate for further study in medicinal chemistry . Future research could focus on exploring its biological activity, optimizing its synthesis, and investigating its mechanism of action .
特性
IUPAC Name |
5-amino-1-(3,4-dimethoxyphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O3/c1-18-7-4-3-6(5-8(7)19-2)16-10(12)9(11(13)17)14-15-16/h3-5H,12H2,1-2H3,(H2,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHHZHFMRMRGPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)N)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

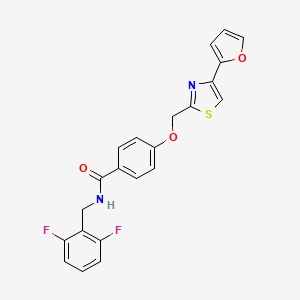
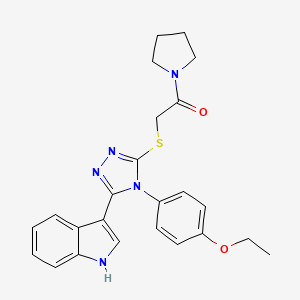
![6-Methyl-6H-thieno[2,3-b]pyrrole-5-carbaldehyde](/img/structure/B2919295.png)
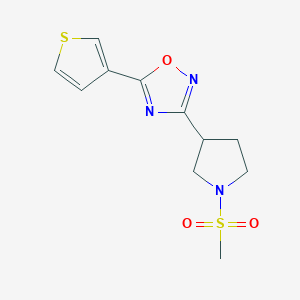
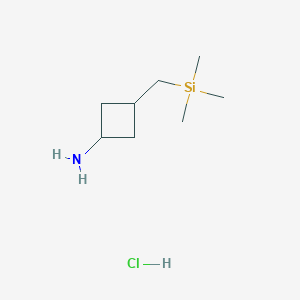
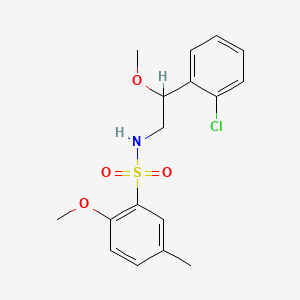
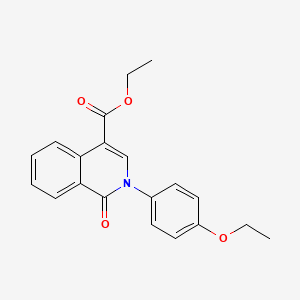



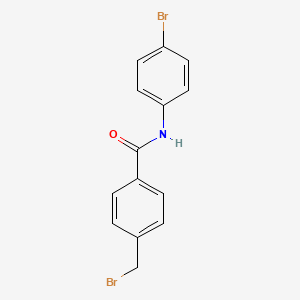
![4-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2919309.png)
